Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate
Description
Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxy group at the 3-position and a 2-methylbenzyl ether group at the 4-position, esterified with an ethyl group. This compound belongs to the alkyl benzoate family, which is widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to its tunable physicochemical properties .
Synthesis: The compound can be synthesized via nucleophilic aromatic substitution or etherification reactions. A common method involves reacting 3-methoxy-4-hydroxybenzoic acid derivatives with 2-methylbenzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) . Subsequent esterification with ethanol under acidic or basic conditions yields the final product. Crystallization from ethyl acetate or petroleum ether is typically employed for purification .
For example, ethyl 4-(dimethylamino)benzoate is a key co-initiator in dental resins due to its high reactivity .
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 3-methoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H20O4/c1-4-21-18(19)14-9-10-16(17(11-14)20-3)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
InChI Key |
WDWBCGHTYFUGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The resulting ethyl 3-methoxy-4-hydroxybenzoate is then reacted with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Position 3 : All analogs retain a methoxy or hydroxyl group, influencing electronic properties. Hydroxyl groups (e.g., in Ethyl 4-(benzyloxy)-3-hydroxybenzoate) enhance hydrogen bonding but reduce stability compared to methoxy groups .
- Ester Group : Methyl esters (e.g., Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate) generally exhibit lower hydrolytic stability than ethyl esters .
Physicochemical Properties
Key Observations :
- The 2-methylbenzyl group in the target compound increases lipophilicity (higher LogP) compared to unsubstituted benzyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Methyl esters (e.g., Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate) have higher molecular weights but similar solubility profiles to ethyl esters .
Reactivity and Functional Performance
Photochemical Reactivity
- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin systems compared to methoxy-substituted analogs due to the electron-donating dimethylamino group .
- The target compound’s methoxy group is a weaker electron donor, resulting in slower reaction kinetics in free-radical polymerization but greater stability under UV exposure .
Environmental Persistence
- Compounds with methoxy and benzyloxy groups, such as 3-methoxy-4-(oxy)-benzoic acid, show recalcitrance to biodegradation in wastewater treatment systems . This suggests that the target compound may persist longer in the environment compared to hydroxyl-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
